molecular formula C8H12N2O4S B14910056 5-(n,n-Dimethylsulfamoyl)-N-methylfuran-2-carboxamide

5-(n,n-Dimethylsulfamoyl)-N-methylfuran-2-carboxamide

Cat. No.: B14910056
M. Wt: 232.26 g/mol
InChI Key: CPCFOGDZQNGWNN-UHFFFAOYSA-N
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Description

5-(n,n-Dimethylsulfamoyl)-N-methylfuran-2-carboxamide is a chemical compound that belongs to the class of sulfamoyl derivatives It is characterized by the presence of a furan ring substituted with a dimethylsulfamoyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(n,n-Dimethylsulfamoyl)-N-methylfuran-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with n,n-dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(n,n-Dimethylsulfamoyl)-N-methylfuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylsulfamoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

5-(n,n-Dimethylsulfamoyl)-N-methylfuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(n,n-Dimethylsulfamoyl)-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N,n-Dimethylsulfamoyl chloride: A precursor used in the synthesis of various sulfamoyl derivatives.

    5-(n,n-Dimethylsulfamoyl)-2-morpholinobenzoic acid: Another sulfamoyl derivative with different biological activities.

Uniqueness

5-(n,n-Dimethylsulfamoyl)-N-methylfuran-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its furan ring and carboxamide group make it a versatile compound for various applications, distinguishing it from other sulfamoyl derivatives.

Properties

Molecular Formula

C8H12N2O4S

Molecular Weight

232.26 g/mol

IUPAC Name

5-(dimethylsulfamoyl)-N-methylfuran-2-carboxamide

InChI

InChI=1S/C8H12N2O4S/c1-9-8(11)6-4-5-7(14-6)15(12,13)10(2)3/h4-5H,1-3H3,(H,9,11)

InChI Key

CPCFOGDZQNGWNN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=C(O1)S(=O)(=O)N(C)C

Origin of Product

United States

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